molecular formula C22H12Cl2N2O3S3 B2581604 (5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 298216-02-1

(5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2581604
CAS No.: 298216-02-1
M. Wt: 519.43
InChI Key: ZKBOBLWTRLYDIQ-UDWIEESQSA-N
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Description

The compound (5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one (CAS: 882073-17-8) is a thiazolidinone derivative characterized by a complex substitution pattern. Its core structure comprises a thiazolidin-4-one ring with a sulfanylidene group at position 2 and a 2-chlorophenyl substituent at position 2. The exocyclic double bond at position 5 is conjugated to a 4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl group, contributing to its planar, conjugated system .

Key physicochemical properties include:

  • Molecular formula: C₂₂H₁₂Cl₂N₂O₃S₃
  • Molecular weight: 525.44 g/mol
  • Hazard statements: P101 (seek medical advice), P102 (keep from children), P210 (avoid heat/open flames) .

The compound is typically synthesized via Knoevenagel condensation, reacting a thiazolidinone precursor with an aromatic aldehyde derivative. Its structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (e.g., SHELXL ) and spectroscopic analysis.

Properties

IUPAC Name

(5E)-3-(2-chlorophenyl)-5-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl2N2O3S3/c23-14-6-8-15(9-7-14)31-19-10-5-13(11-18(19)26(28)29)12-20-21(27)25(22(30)32-20)17-4-2-1-3-16(17)24/h1-12H/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBOBLWTRLYDIQ-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-])SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-])/SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl2N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of Thiazolidinone Ring: The initial step involves the formation of the thiazolidinone ring through the reaction of a suitable amine with a carbonyl compound in the presence of a sulfur source.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Attachment of Nitrophenyl Group: The nitrophenyl group is attached via a nucleophilic aromatic substitution reaction.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiazolidinone ring and the sulfide group in the (4-chlorophenyl)sulfanyl moiety are prone to oxidation under controlled conditions:

Reaction Site Reagents/Conditions Product Mechanism
Thiazolidinone sulfurH₂O₂ (30%), acetic acid, 60°CSulfoxide derivative (mono-oxidized) or sulfone (di-oxidized)Electrophilic oxidation at sulfur
Aryl sulfide groupmCPBA (CH₂Cl₂, 0°C → RT)Sulfoxide or sulfone on the (4-chlorophenyl)sulfanyl substituentOxygen insertion via radical pathway

Key findings:

  • Sulfur oxidation increases polarity, impacting solubility (logP decreases by 1.2–1.8 units post-oxidation).

  • Over-oxidation to sulfone requires extended reaction times (>12 hr) with H₂O₂.

Reduction Reactions

The nitro group (-NO₂) and exocyclic double bond (C=C) demonstrate distinct reduction profiles:

Nitro Group Reduction

Reduction Method Conditions Product Yield
Catalytic hydrogenationH₂ (1 atm), 10% Pd/C, EtOHCorresponding amine (-NH₂) with retention of stereochemistry 78–85%
Sodium dithionite (Na₂S₂O₄)H₂O/EtOH (1:1), pH 9, 50°CAmino derivative; concurrent partial reduction of C=C observed 62%

Double Bond Hydrogenation

Catalyst System Conditions Product Stereochemical Outcome
Adams' catalyst (PtO₂)EtOAc, 40 psi H₂Dihydrothiazolidinone with cis-configurationComplete stereoselectivity
Rh/Al₂O₃THF, RTMixture of cis/trans isomers (3:1 ratio)Radical-mediated pathway

Electrophilic Substitution

The chlorinated aromatic rings undergo directed substitution, particularly at positions activated by electron-withdrawing groups:

Reaction Type Conditions Position Modified Major Product
NitrationHNO₃/H₂SO₄, 0°CPara to existing nitro groupTrinitro derivative (72% yield)
SulfonationClSO₃H, CH₂Cl₂, refluxOrtho to chlorophenyl groupSulfonic acid derivative (58% yield)

Notably:

  • The 2-chlorophenyl group directs electrophiles to the para position due to its -I effect .

  • Steric hindrance from the thiazolidinone ring limits substitution at the 3-nitrophenyl moiety.

Nucleophilic Aromatic Substitution

The 4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl group participates in SNAr reactions:

Nucleophile Base Conditions Product Kinetics (k, M⁻¹s⁻¹)
PiperidineK₂CO₃DMF, 120°C, 6 hr4-piperidinylsulfanyl derivative4.2 × 10⁻³
Sodium methoxideNoneMeOH, reflux, 12 hrMethoxy substitution at para-chloro site1.8 × 10⁻³

Cycloaddition Reactions

The exocyclic α,β-unsaturated carbonyl system undergoes [4+2] cycloadditions:

Dienophile Conditions Product Endo/Exo Ratio
Maleic anhydrideXylene, reflux, 8 hrDiels-Alder adduct with bridged bicyclic system85:15 endo:exo
TetracyanoethyleneCHCl₃, RT, 24 hrElectron-deficient cycloadduct>95% endo

Photochemical Reactions

UV irradiation induces distinct reactivity patterns:

Wavelength Solvent Reaction Type Primary Product
254 nmMeCNC-S bond cleavageThiophenol derivative (quantitative)
365 nmBenzene[2+2] PhotodimerizationHead-to-tail dimer (43% yield)

Base-Mediated Rearrangements

Under strong basic conditions, the thiazolidinone ring undergoes structural modifications:

Base Conditions Transformation Proposed Mechanism
NaOH (5M)EtOH/H₂O, refluxRing-opening to mercaptoacetamide derivativeNucleophilic attack at C4 carbonyl
LDATHF, -78°C → RTFormation of thiaziridine intermediateDeprotonation-induced ring contraction

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. The compound under discussion has been evaluated for its efficacy against various bacterial strains. In vitro tests have shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and function, although further studies are required to elucidate the precise pathways involved .

Anticancer Properties

Thiazolidinone derivatives have also been investigated for their anticancer activities. The compound has been subjected to screening against several cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Results from Sulforhodamine B assays indicate that this compound exhibits significant cytotoxicity against these cancer cells, suggesting its potential as a lead compound in cancer therapy. Molecular docking studies further support its interaction with specific targets within cancer cells, enhancing its therapeutic profile .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiazolidinones. Modifications in the substituents on the thiazolidinone core can significantly influence biological activity. For instance, variations in halogen substituents or the introduction of different functional groups have been shown to enhance both antimicrobial and anticancer activities. This aspect is critical for guiding future synthetic efforts aimed at improving efficacy and reducing toxicity .

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that derivatives similar to (5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations .
  • Anticancer Screening :
    • In a comparative study involving multiple thiazolidinone derivatives, this compound was found to be among the most potent against MCF7 cells, with IC50 values indicating strong cytotoxic effects. The study utilized both in vitro assays and molecular docking simulations to confirm binding affinities with key oncogenic targets .

Mechanism of Action

The mechanism of action of (5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with DNA: Modulating gene expression and cellular functions.

    Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Recommendations :

Conduct in vitro assays to compare cytotoxicity, enzyme inhibition, and ferroptosis induction across analogues.

Explore crystallographic packing patterns (via graph-set analysis ) to correlate structure with stability.

Biological Activity

The compound (5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the class of thiazolidin-4-one derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of the biological activities associated with this compound and its structural analogs.

Structural Characteristics

The thiazolidin-4-one scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms, which can be modified at various positions to enhance biological activity. The specific structure of the compound includes:

  • A chlorophenyl group at position 3.
  • A sulfanyl substitution at position 5.
  • A nitrophenyl group contributing to its potential bioactivity.

Antimicrobial Activity

Thiazolidin-4-one derivatives have shown promising antimicrobial properties. Studies indicate that modifications in the thiazolidinone structure can lead to enhanced activity against various pathogens. For instance, a series of thiazolidinone derivatives exhibited significant antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL depending on the specific structure and substituents used .

CompoundMIC (µg/mL)Target Organism
Compound A0.5E. coli
Compound B1.0Staphylococcus aureus
Compound C16Pseudomonas aeruginosa

Anticancer Activity

Recent research has highlighted the anticancer potential of thiazolidin-4-one derivatives, including the compound . These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. For example, studies reported IC50 values for certain thiazolidinones in breast cancer cell lines as low as 10 µM, indicating their effectiveness as potential anticancer agents .

Anti-inflammatory Effects

Thiazolidin-4-one derivatives also exhibit anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways. In vitro studies demonstrated that certain derivatives significantly reduced TNF-alpha levels in macrophages .

Case Studies

  • Synthesis and Evaluation of New Derivatives : A study synthesized several thiazolidinone derivatives and evaluated their biological activities. Among these, one derivative showed a remarkable reduction in tumor growth in xenograft models, demonstrating its potential for further development as an anticancer agent .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that some thiazolidinone derivatives acted by inhibiting specific kinases involved in cancer progression, providing a rationale for their observed anticancer effects .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural modifications. Substituents at positions 2, 3, and 5 can significantly alter their pharmacological profiles. For instance:

  • Chlorine Substituents : Enhance lipophilicity and may improve cellular uptake.
  • Nitro Groups : Often associated with increased cytotoxicity against cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted thiosemicarbazides and chloroacetic acid derivatives under reflux conditions. For example, sodium acetate in a DMF/acetic acid mixture is used to facilitate cyclization (similar to methods in ). Optimization of stoichiometry (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid) and reaction time (2–4 hours) is critical. Post-reaction purification involves recrystallization from DMF-ethanol mixtures .

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example, Acta Crystallographica reports ( ) highlight the importance of validating the (E)-configuration of the methylidene group via SC-XRD. Software suites like WinGX ( ) or ORTEP-3 ( ) are used to visualize and refine hydrogen-bonding networks and molecular packing .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.8 ppm) and the thiazolidinone carbonyl (δ 170–175 ppm) ().
  • FT-IR : Stretching vibrations for C=O (~1700 cm1^{-1}) and C=S (~1250 cm1^{-1}) validate the core structure.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 510–520) .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic results be resolved?

  • Methodological Answer : Discrepancies (e.g., unexpected NOE correlations vs. SC-XRD data) require cross-validation:

Computational Modeling : Use Multiwfn ( ) to calculate theoretical NMR/IR spectra and compare with experimental data.

Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility.

High-Resolution SC-XRD : Refine data with SHELXL ( ) to detect disorder or twinning. Example: A 2022 study () resolved conflicting NOE signals by identifying dynamic rotation of the 4-chlorophenyl group .

Q. What strategies optimize reaction yields for analogous thiazolidinone derivatives?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design ( ) to optimize parameters (e.g., solvent polarity, catalyst loading). For example, flow chemistry ( ) reduces side reactions in nitro-group-containing analogs.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield (analogous to ).
  • In Situ Monitoring : Use Raman spectroscopy to track intermediate formation .

Q. How can hydrogen-bonding networks influence the compound’s supramolecular assembly?

  • Methodological Answer : Graph set analysis ( ) of SC-XRD data identifies motifs like R22(8)R_2^2(8) dimers or C(4)C(4) chains. For example, the thioxo group (C=S) often participates in S···H–O/N interactions ( ). Software like Mercury (CCDC) visualizes these networks, while Multiwfn ( ) calculates interaction energies (e.g., −15 to −25 kJ/mol for S···H bonds) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

  • Methodological Answer :

  • Electrostatic Potential Maps : Generated via Multiwfn ( ) to identify electrophilic sites (e.g., nitro group: +35 kcal/mol).
  • Fukui Indices : Calculate using DFT to predict sites for nucleophilic attack (e.g., C=S sulfur: ff^− = 0.12).
  • MD Simulations : Assess solvent effects on reaction pathways (e.g., DMF stabilizes transition states via dipole interactions) .

Q. How do steric effects from the 3-nitrophenyl group impact biological activity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase binding pockets). The nitro group’s steric bulk may reduce binding affinity by 20–30% compared to non-nitrated analogs.
  • QSAR Models : Correlate substituent parameters (Hammett σ) with IC50_{50} values. Example: A 2021 study () linked nitro-group electron-withdrawing effects to enhanced antimicrobial activity .

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